![molecular formula C15H16FNO B1401011 [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine CAS No. 1518321-20-4](/img/structure/B1401011.png)
[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of the related compound “(3-fluoro-4-methylphenyl)methanamine” is represented by the InChI code1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
. This indicates that the compound has a molecular weight of 139.17 and consists of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Physical And Chemical Properties Analysis
The related compound “(3-Fluoro-4-methoxyphenyl)methanamine” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 155.17 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related to the specified chemical, has been synthesized using a high yielding polyphosphoric acid condensation route and characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Biomedical Research
Biogenic Amines and Metabolites : Studies on compounds like 4-H~~~ox~-3-methoxyphenylethylamine, similar in structure, have been instrumental in understanding biogenic amines and their metabolites, with mass fragmentography offering advantages in sensitivity and specificity (Kilts, VRBANAC, Rickert, & RECH, 1977).
Potential Antidepressant Agents : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, have been designed as "biased agonists" of serotonin 5-HT1A receptors, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Fluorogenic Reagents for Catecholamines : The research on 1,2-diarylethylenediamines, closely related in function, has led to the development of highly sensitive fluorogenic reagents for catecholamines (Umegae, Nohta, & Ohkura, 1988).
Chemical Synthesis
Intermediate for Herbicides : The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, illustrates the utility of compounds structurally similar to the specified chemical in agricultural chemistry (Zhou Yu, 2002).
Chiral Discrimination : Studies on compounds like [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride have contributed to understanding chiral discrimination, a key aspect in the synthesis of enantiomerically pure compounds (Bereznitski et al., 2002).
Pharmacological Studies
- Neurotoxic Potential Research : Research on 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a structurally related compound, has contributed to understanding the neurotoxic potential of certain chemicals, with implications for Parkinsonism studies (Zimmerman et al., 1986).
Safety and Hazards
The related compound “(3-Fluoro-4-methoxyphenyl)methanamine” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHHGNHNFWWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.